N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in 1986 by a team of researchers led by Professor Kenneth A. Jacobson at the National Institutes of Health. Since then, DPCPX has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes.
Wirkmechanismus
N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor. Adenosine A1 receptors are G protein-coupled receptors that inhibit the activity of adenylate cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). By blocking the activation of adenosine A1 receptors, this compound increases intracellular levels of cAMP, leading to an increase in neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In the brain, this compound has been shown to increase neuronal activity, enhance memory consolidation, and reduce the severity of seizures. In the cardiovascular system, this compound has been shown to reduce blood pressure and heart rate. This compound has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide has several advantages as a research tool. It is a highly selective antagonist of the adenosine A1 receptor, with minimal off-target effects. It is also stable and can be stored for long periods of time. However, this compound has some limitations. It is relatively expensive and difficult to synthesize, making it less accessible to researchers without access to specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research involving N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of this compound as a therapeutic agent for the treatment of pain and inflammation. Finally, there is potential for the development of new and more potent adenosine A1 receptor antagonists based on the structure of this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide has been extensively used in scientific research as a tool to investigate the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are widely distributed in the brain and play a crucial role in regulating neuronal activity. This compound has been used to study the role of adenosine A1 receptors in neuroprotection, sleep regulation, and pain modulation.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-4-benzhydrylpiperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-20(30)23-13-8-14-24(19-23)27-26(31)29-17-15-28(16-18-29)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19,25H,15-18H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEZHKFXFGJGHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.